3-Bromo-2-chloro-4-iodoaniline
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Overview
Description
3-Bromo-2-chloro-4-iodoaniline is an aromatic amine with the molecular formula C6H3BrClINH2. This compound is characterized by the presence of three halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-iodoaniline typically involves multiple steps of electrophilic aromatic substitution. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce the corresponding aniline derivative. Subsequent halogenation steps introduce the bromine, chlorine, and iodine atoms sequentially .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ palladium-catalyzed amination and other transition-metal-catalyzed processes .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-4-iodoaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various substituted aniline compounds .
Scientific Research Applications
3-Bromo-2-chloro-4-iodoaniline is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein labeling.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-iodoaniline involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in multiple chemical reactions. The amino group can form hydrogen bonds and interact with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
- 4-Bromo-2-iodoaniline
- 2-Chloro-6-iodoaniline
- 5-Chloro-2-iodoaniline
- 4-Bromoaniline
- 2-Iodoaniline
Comparison: 3-Bromo-2-chloro-4-iodoaniline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C6H4BrClIN |
---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
InChI Key |
ZACLTMFIAKXZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Br)I |
Origin of Product |
United States |
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